2,4-Dichlorobenzyltriphenylphosphonium chloride
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Overview
Description
2,4-Dichlorobenzyltriphenylphosphonium chloride is a chemical compound with the molecular formula C25H20Cl3P and a molecular weight of 457.76 g/mol . It is a white to almost white powder or crystalline solid . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichlorobenzyltriphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2,4-dichlorobenzyl chloride . The reaction is carried out under inert gas conditions to prevent oxidation and moisture interference . The product is then purified through recrystallization to achieve high purity levels . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
2,4-Dichlorobenzyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Wittig Reagents: It is used to form Wittig reagents, which are essential in the synthesis of alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzyltriphenylphosphonium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyltriphenylphosphonium chloride involves its ability to form stable phosphonium ylides, which are key intermediates in the Wittig reaction . These ylides react with carbonyl compounds to form alkenes, a crucial step in many organic synthesis processes . The molecular targets and pathways involved in its biological activities are not well understood and require further research .
Comparison with Similar Compounds
2,4-Dichlorobenzyltriphenylphosphonium chloride can be compared with other similar compounds such as:
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of this compound.
Triphenylphosphine: A reagent used in the synthesis of various phosphonium salts.
2,4-Dichlorobenzenesulfonyl chloride: Another chlorinated benzyl compound with different reactivity and applications.
The uniqueness of this compound lies in its ability to form stable ylides, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C25H21Cl3P+ |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1; |
InChI Key |
FWBSWSPGFNAXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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